Phenol, 2,6-dichloro-4-octyl-

Description

Overview of Dichlorinated Phenolic Compounds in Chemical Research

Dichlorinated phenolic compounds represent a significant class of halogenated aromatic molecules actively studied in chemical research. These compounds are structurally defined by a phenol (B47542) group where the benzene (B151609) ring is substituted with two chlorine atoms. The various possible positions of these chlorine atoms result in numerous isomers, such as 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol (B41786), each possessing unique chemical and physical characteristics. researchgate.netchemeo.comnist.gov

In the field of organic synthesis, dichlorinated phenols are valuable intermediates. The hydroxyl group and chlorine atoms on the aromatic ring influence its reactivity towards electrophilic substitution, enabling the targeted synthesis of more complex molecules. epa.gov Furthermore, these compounds are subjects of study in environmental chemistry, as they can be formed during the chlorination of water containing phenols and are found as byproducts of various industrial processes. pjoes.com Research in this area often investigates their environmental fate and potential degradation pathways. pjoes.com The toxicity and hydrophobicity of chlorophenols tend to increase with the number of chlorine atoms. pjoes.com

Rationale for Investigating Phenol, 2,6-dichloro-4-octyl- within Contemporary Chemical Science

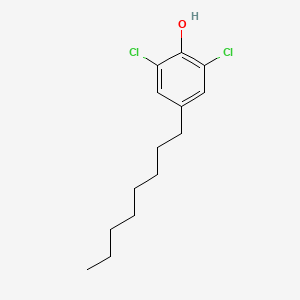

The scientific interest in Phenol, 2,6-dichloro-4-octyl- stems from its distinct molecular architecture, which combines features of a dichlorinated phenol with a long alkyl chain. The molecule's structure consists of a phenol core with two chlorine atoms positioned at the 2 and 6 positions (ortho to the hydroxyl group) and an eight-carbon octyl group at the 4-position (para to the hydroxyl group). epa.govnih.gov

This specific arrangement confers notable properties. The two chlorine atoms flanking the hydroxyl group create significant steric hindrance, which can influence the compound's reactivity and acidity compared to less hindered phenols. The long, nonpolar octyl chain imparts a high degree of lipophilicity (fat-solubility), a property quantified by its high octanol-water partition coefficient (LogP). This makes its behavior in non-aqueous environments and its interaction with other lipophilic materials a key area of academic inquiry. Such alkylphenols are used as intermediates in the production of phenolic resins. chemicalbook.comospar.org

Scope and Objectives of Academic Inquiry Pertaining to Phenol, 2,6-dichloro-4-octyl-

Academic research on Phenol, 2,6-dichloro-4-octyl- is focused on several fundamental areas:

Synthesis and Characterization: A primary objective is the development and optimization of synthetic pathways to produce Phenol, 2,6-dichloro-4-octyl- with high purity and yield. For instance, the synthesis of related dichlorinated phenols often involves the direct chlorination of a substituted phenol precursor. google.comgoogle.com Following synthesis, rigorous characterization using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm the molecular structure and purity.

Physicochemical Properties: A significant goal is the detailed measurement and computational modeling of its physical and chemical properties. This includes determining its melting point, boiling point, vapor pressure, and pKa (acid dissociation constant). chemeo.com Understanding these properties is crucial for predicting its behavior in various chemical systems and for its potential use as a building block in materials science.

Reactivity and Mechanistic Studies: Researchers investigate the chemical reactivity of Phenol, 2,6-dichloro-4-octyl- to understand how its unique combination of steric and electronic features governs its reactions. It can serve as a model compound to study electrophilic aromatic substitution and other reactions common to hindered phenols. solubilityofthings.com

Interactive Data Table: Physicochemical Properties of Phenol, 2,6-dichloro-4-octyl-

The following table summarizes key physicochemical properties identified for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₀Cl₂O |

| Molecular Weight | 275.21 g/mol |

| CAS Number | 73986-52-4 epa.gov |

| Appearance | Data not available |

| Boiling Point (Predicted) | 335.6 °C |

| LogP (Predicted) | 6.51 |

| pKa (Predicted) | 8.36 |

Structure

3D Structure

Properties

CAS No. |

73986-52-4 |

|---|---|

Molecular Formula |

C14H20Cl2O |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

2,6-dichloro-4-octylphenol |

InChI |

InChI=1S/C14H20Cl2O/c1-2-3-4-5-6-7-8-11-9-12(15)14(17)13(16)10-11/h9-10,17H,2-8H2,1H3 |

InChI Key |

PJUWJQDQGVXGEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Phenol, 2,6 Dichloro 4 Octyl

Classical and Contemporary Approaches to the Synthesis of Chlorinated Phenols

The synthesis of chlorinated phenols is a cornerstone of industrial organic chemistry, with applications ranging from the production of herbicides and antiseptics to dyes and pesticides. mdpi.comencyclopedia.pub Historically, the direct chlorination of phenol (B47542) using chlorine gas has been a common method. However, this approach often lacks regioselectivity, leading to a mixture of mono-, di-, and polychlorinated isomers. encyclopedia.pub

Contemporary methods have focused on improving selectivity, particularly for the synthesis of specific isomers. The use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent has gained prominence, often in conjunction with a catalyst to direct the substitution pattern. mdpi.comresearchgate.net Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are frequently employed as activators in these reactions. mdpi.comresearchgate.net

Furthermore, research has explored a variety of sulfur-containing catalysts to enhance para-selectivity in phenol chlorination. mdpi.comresearchgate.net These include simple dialkyl sulfides, dithiaalkanes, and polymeric sulfides, which have shown remarkable efficacy in directing the chlorination to the position opposite the hydroxyl group. mdpi.comencyclopedia.pub Microwave-assisted oxychlorination using copper(II) chloride as a catalyst and hydrochloric acid as the chlorine source represents another modern approach, offering high efficiency and selectivity under milder conditions. wiley.com

Optimized Reaction Pathways for the Targeted Synthesis of Phenol, 2,6-dichloro-4-octyl-

The targeted synthesis of Phenol, 2,6-dichloro-4-octyl- can be envisioned through two primary strategic pathways, each with its own set of optimized conditions.

Pathway A: Chlorination followed by Alkylation

Synthesis of 2,6-Dichlorophenol (B41786): The initial step involves the selective dichlorination of phenol at the ortho positions. This can be achieved through various methods, including the chlorination of phenol with chlorine gas in the presence of specific catalysts or by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com The use of sulfuryl chloride with appropriate catalysts can also be optimized to favor ortho-chlorination under specific conditions. mdpi.com

Friedel-Crafts Alkylation of 2,6-Dichlorophenol: The resulting 2,6-dichlorophenol is then subjected to a Friedel-Crafts alkylation reaction to introduce the octyl group at the para-position. The most common method for producing octylphenols is the reaction of phenol with an octene isomer, typically in the presence of an acid catalyst like an ion-exchange resin or a boron trifluoride complex. chemicalbook.com For the synthesis of 4-octylphenol (B30498), tert-octene (di-isobutene) is a frequently used alkylating agent. chemicalbook.com The reaction conditions would be optimized to ensure exclusive para-alkylation, which is sterically favored due to the presence of the two chlorine atoms at the ortho positions.

Pathway B: Alkylation followed by Chlorination

Synthesis of 4-Octylphenol: This pathway begins with the Friedel-Crafts alkylation of phenol to produce 4-octylphenol. The reaction of phenol with an octene isomer, such as 1-octene (B94956) or branched octenes, in the presence of an acid catalyst yields the desired 4-alkylated phenol. chemicalbook.comatamanchemicals.com The choice of catalyst and reaction conditions is crucial to maximize the yield of the para-isomer. chemicalbook.com

Dichlorination of 4-Octylphenol: The subsequent step is the selective dichlorination of 4-octylphenol at the two vacant ortho positions. Given that the para-position is blocked by the octyl group, direct chlorination using agents like sulfuryl chloride is expected to proceed with high regioselectivity for the ortho positions. The presence of the hydroxyl group strongly activates the ortho positions for electrophilic substitution.

| Reaction Step | Reagents and Catalysts | Typical Conditions |

| Pathway A | ||

| Dichlorination of Phenol | Sulfuryl chloride, Lewis acid (e.g., AlCl₃) | Varies, often at moderate temperatures |

| Friedel-Crafts Alkylation | Octene, Ion-exchange resin or BF₃ complex | Batch or continuous process |

| Pathway B | ||

| Friedel-Crafts Alkylation | Phenol, Octene, Acid catalyst | Varies, often with heating |

| Dichlorination of 4-Octylphenol | Sulfuryl chloride | Controlled temperature |

Exploration of Novel Synthetic Routes and Catalyst Development for Phenol, 2,6-dichloro-4-octyl-

The development of novel catalysts is a key area of research for improving the efficiency and selectivity of the synthesis of chlorinated phenols. For the chlorination step, recent advancements have focused on heterogeneous catalysts and recyclable catalytic systems to make the process more environmentally friendly. The use of poly(alkylene sulfide)s in conjunction with a Lewis acid has shown to provide quantitative yields of chlorophenols with high regioselectivity, often in solvent-free conditions. mdpi.comresearchgate.net

For the alkylation step, solid acid catalysts, such as zeolites and modified clays, are being explored as alternatives to traditional Lewis acids and ion-exchange resins. These catalysts offer advantages in terms of ease of separation, reusability, and reduced environmental impact.

The direct, one-pot synthesis of Phenol, 2,6-dichloro-4-octyl- from phenol through a sequential chlorination and alkylation process in a single reactor is an attractive but challenging prospect. This would require a catalytic system that is compatible with both reaction types and allows for the sequential addition of reagents under controlled conditions.

Stereochemical and Regioselectivity Considerations in the Synthesis of Octyl Phenols

The synthesis of octyl phenols, and by extension Phenol, 2,6-dichloro-4-octyl-, involves important considerations regarding stereochemistry and regioselectivity.

Regioselectivity:

Alkylation: In the Friedel-Crafts alkylation of phenol, the hydroxyl group is an ortho-, para-directing activator. The reaction typically yields a mixture of ortho- and para-isomers. chemicalbook.com However, the para-isomer is often the major product due to steric hindrance at the ortho-positions. chemicalbook.com The choice of catalyst and reaction conditions can be tailored to maximize the yield of the desired 4-octylphenol. chemicalbook.com When starting with 2,6-dichlorophenol, the alkylation is strongly directed to the para-position due to the steric bulk of the chlorine atoms.

Chlorination: In the chlorination of 4-octylphenol, the hydroxyl group and the alkyl group both direct incoming electrophiles to the ortho and meta positions relative to themselves. The powerful ortho-directing ability of the hydroxyl group ensures that chlorination occurs at the positions adjacent to it.

Stereochemistry:

Spectroscopic Characterization Methodologies and Structural Elucidation of Phenol, 2,6 Dichloro 4 Octyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. msu.edu By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. msu.edulibretexts.org

For "Phenol, 2,6-dichloro-4-octyl-," ¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the aromatic protons, the protons of the octyl chain, and the hydroxyl proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment. libretexts.org For instance, the aromatic protons are expected to resonate at a higher chemical shift compared to the aliphatic protons of the octyl chain due to the deshielding effect of the aromatic ring current.

Spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton. libretexts.org For example, the signals for the methylene (B1212753) groups in the octyl chain would likely appear as complex multiplets due to coupling with neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in "Phenol, 2,6-dichloro-4-octyl-" would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help in assigning the different carbon environments, such as the aromatic carbons, the carbons of the octyl chain, and the carbon bearing the hydroxyl group.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 6.5 - 7.5 | Singlet or Doublet |

| Hydroxyl (-OH) | 4.0 - 7.0 | Singlet (broad) |

| Methylene adjacent to ring (-CH₂-Ar) | 2.5 - 3.0 | Triplet |

| Methylene in octyl chain (-CH₂-) | 1.2 - 1.6 | Multiplets |

| Methyl in octyl chain (-CH₃) | 0.8 - 1.0 | Triplet |

Similarly, a predicted ¹³C NMR spectrum would show signals in the following approximate ranges:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-OH) | 150 - 160 |

| Aromatic (C-Cl) | 125 - 135 |

| Aromatic (C-H) | 120 - 130 |

| Aromatic (C-alkyl) | 135 - 145 |

| Methylene adjacent to ring (-CH₂-Ar) | 35 - 45 |

| Methylene in octyl chain (-CH₂-) | 20 - 35 |

| Methyl in octyl chain (-CH₃) | 10 - 15 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net

For "Phenol, 2,6-dichloro-4-octyl-," with a molecular formula of C₁₄H₂₀Cl₂O, the calculated monoisotopic mass is 274.089121 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, confirming the elemental composition.

The mass spectrum of "Phenol, 2,6-dichloro-4-octyl-" would also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, providing further evidence for the presence of two chlorine atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mt.com These techniques are highly effective for identifying the functional groups present in a compound. mt.com While both are based on molecular vibrations, they are governed by different selection rules and often provide complementary information. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of "Phenol, 2,6-dichloro-4-octyl-" would show characteristic absorption bands for the various functional groups.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (phenol) | 1180 - 1260 |

| C-Cl stretch | 600 - 800 |

The broadness of the O-H stretching band is due to hydrogen bonding. The precise positions of the C-H and C=C stretching bands in the aromatic region can provide clues about the substitution pattern on the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser source. researchgate.net The Raman spectrum provides information about the vibrational modes of a molecule based on changes in polarizability. mt.com Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. mt.com For "Phenol, 2,6-dichloro-4-octyl-," Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the octyl chain. The C-Cl stretching vibrations would also be observable. The Raman spectra of different dichlorophenol isomers are distinct, allowing for their differentiation. irdg.org

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The phenolic group and the substituted benzene ring in "Phenol, 2,6-dichloro-4-octyl-" act as a chromophore.

The UV-Vis spectrum of "Phenol, 2,6-dichloro-4-octyl-" would likely show absorption bands characteristic of a substituted phenol (B47542). For comparison, the UV spectrum of the related compound 2,6-dichlorophenol (B41786) exhibits absorption peaks around 205 nm, 278 nm, and 285 nm. researchgate.net The presence of the octyl group and the two chlorine atoms on the phenol ring in "Phenol, 2,6-dichloro-4-octyl-" would be expected to cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift). Changes in the UV absorption spectra upon interaction with other molecules can indicate the formation of complexes. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. wikipedia.org

If a suitable single crystal of "Phenol, 2,6-dichloro-4-octyl-" can be obtained, X-ray crystallography would provide unambiguous information about its solid-state structure, including:

Precise bond lengths and bond angles.

The conformation of the octyl chain.

The planarity of the benzene ring.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the crystal lattice.

This technique is considered the gold standard for structural determination, providing a definitive picture of the molecule's architecture in the solid state. wikipedia.org

Chiroptical Spectroscopy (if applicable) for Stereoisomeric Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror image. "Phenol, 2,6-dichloro-4-octyl-" as depicted is an achiral molecule because it possesses a plane of symmetry. Therefore, it would not exhibit any optical activity, and chiroptical spectroscopy would not be applicable for its analysis. The molecule does not have any stereocenters. ncats.io

Chemical Reactivity and Mechanistic Investigations of Phenol, 2,6 Dichloro 4 Octyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenolic Ring

The substitution reactions on the aromatic ring of Phenol (B47542), 2,6-dichloro-4-octyl- are heavily influenced by the electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl (-OH) group is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. However, in this specific molecule, all ortho and para positions are already substituted. The two chlorine atoms are deactivating via their inductive effect but are also ortho-, para-directors. The para-octyl group is a weakly activating, ortho-, para-director.

| Reaction Type | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃ / H₂SO₄ | Slow reaction, substitution at C3/C5 to yield 2,6-dichloro-4-octyl-3-nitrophenol. | The ring is deactivated. Nitration of 2,6-dichlorophenol (B41786) is known to produce 2,6-dichloro-4-nitrophenol, indicating substitution can occur despite deactivation nih.govgoogle.comnbinno.com. |

| Halogenation | Br₂ / FeBr₃ or SO₂Cl₂ | Substitution at C3/C5. For example, chlorination of 4-substituted phenols with sulfuryl chloride can be selective google.com. | The directing groups favor substitution at the available C3/C5 positions. |

| Sulfonation | Fuming H₂SO₄ | Reaction is likely difficult due to steric hindrance and ring deactivation. If it occurs, substitution would be at C3/C5. | The bulky -SO₃H group would face significant steric hindrance from the adjacent chlorine atom. |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Unlikely to proceed. | The phenolic -OH group complexes with the Lewis acid catalyst (AlCl₃), further deactivating the ring and preventing the reaction. This is a general limitation for Friedel-Crafts reactions on phenols researchgate.net. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on aryl halides typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (in this case, chlorine). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

Phenol, 2,6-dichloro-4-octyl- is a poor substrate for SNAr for the following reasons:

The hydroxyl group is strongly electron-donating, which destabilizes the negative charge of the required Meisenheimer intermediate.

The para-octyl group is also electron-donating, further contributing to this destabilization.

There are no strong electron-withdrawing groups on the ring.

Consequently, the displacement of the chloro substituents by nucleophiles under standard SNAr conditions is not expected to be a feasible reaction pathway. For such a reaction to occur, extreme conditions or a change in mechanism (e.g., a benzyne-mediated pathway) would be necessary, though the acidic phenolic proton complicates the use of the very strong bases required for benzyne formation.

Oxidative and Reductive Transformations of Phenol, 2,6-dichloro-4-octyl-

Oxidative Transformations

As a sterically hindered phenol, the compound's oxidative chemistry is expected to be dominated by the formation of a stabilized phenoxy radical. vinatiorganics.compartinchem.com The two ortho-chlorine atoms provide steric shielding to the hydroxyl group and the resulting radical center.

Phenoxy Radical Formation : One-electron oxidation, which can be initiated by chemical oxidants (e.g., Fe³⁺, PbO₂) or enzymatic systems, would generate the 2,6-dichloro-4-octylphenoxy radical. This radical is stabilized by resonance, with electron density delocalized over the aromatic ring and the oxygen atom. researchgate.net

Product Formation : The fate of the phenoxy radical depends on the reaction conditions and the oxidant used.

Dimerization : In the absence of other trapping agents, the radicals could dimerize to form C-C or C-O coupled products.

Quinone Formation : With stronger oxidants, the para-octyl group can be cleaved or modified, leading to the formation of 2,6-dichloro-1,4-benzoquinone. The oxidation of other 2,6-di-tert-butyl-4-alkylphenols is known to yield the corresponding 1,4-benzoquinone acs.org.

Quinone Methide : It is also possible for oxidation to occur at the benzylic position of the octyl group, leading to the formation of a quinone methide structure, a pathway observed for other 4-alkyl hindered phenols researchgate.net.

The oxidation of the closely related 2,6-dichlorophenol has been studied, providing insight into potential pathways. For instance, oxidation with ferrate(VI) leads to the formation of products like 2,6-dichlorobenzoquinone researchgate.net.

Reductive Transformations

Catalytic Hydrogenation : The aromatic ring can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions. This typically requires high pressures of hydrogen gas and catalysts such as rhodium (Rh/C) or ruthenium (Ru/C). The expected product would be 2,6-dichloro-4-octylcyclohexanol.

Reductive Dehalogenation : The carbon-chlorine bonds can be cleaved under reductive conditions. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source. This process would remove the chlorine atoms to yield 4-octylphenol (B30498). This reaction is a known transformation for various chlorophenols researchgate.net.

Derivatization Chemistry and Functional Group Interconversions Involving Phenol, 2,6-dichloro-4-octyl-

The primary site for derivatization is the nucleophilic hydroxyl group. The ortho-chloro substituents provide significant steric hindrance, which may reduce reaction rates compared to unhindered phenols.

| Reaction | Reagents | Product Class | Notes |

| O-Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (R-X) | Phenyl Ether | Formation of the phenoxide anion is the first step. The subsequent Sₙ2 reaction with the alkyl halide may be slow due to steric hindrance around the oxygen atom. |

| O-Acylation (Esterification) | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) in the presence of a base (e.g., pyridine) | Phenyl Ester | This is a common method for protecting or modifying the hydroxyl group. Acetic anhydride is frequently used for the derivatization of chlorophenols for analytical purposes researchgate.nets4science.at. |

| Silylation | Silylating agent (e.g., TMSCl, TBDMSCl) with a base (e.g., imidazole) | Silyl (B83357) Ether | Forms a silyl ether, often used as a protecting group in organic synthesis due to its stability and ease of removal. |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl) with a base | Sulfonate Ester | Converts the hydroxyl group into an excellent leaving group (tosylate, mesylate) for subsequent nucleophilic substitution, though this is less common for phenols than for alcohols. |

Reactions involving the C-Cl bonds (e.g., palladium-catalyzed cross-coupling) or the octyl chain (e.g., free-radical halogenation) are theoretically possible but would require specific and often harsh conditions.

Reaction Kinetics and Thermodynamic Studies of Phenol, 2,6-dichloro-4-octyl- Transformations

Without direct experimental data, kinetic and thermodynamic parameters must be inferred from related structures.

Reaction Kinetics

Acidity and Nucleophilicity : The electron-withdrawing inductive effect of the two chlorine atoms significantly increases the acidity of the phenolic proton. The pKa of 2,6-dichlorophenol is 6.78, which is over 1000 times more acidic than phenol (pKa ≈ 10) wikipedia.org. Phenol, 2,6-dichloro-4-octyl- is expected to have a similar pKa, making it a relatively strong acid for a phenol. This facilitates the formation of the phenoxide ion but decreases the nucleophilicity of the aromatic ring for EAS.

Activation Energy : The activation energy (Ea) for the reaction of 2,6-dichlorophenol-indophenol with cysteine was calculated to be 8.1 kcal/mol, providing a benchmark for the energy barrier of reactions involving a 2,6-dichlorophenol moiety nih.govresearchgate.net. The activation energy for its oxidation by ferrate(VI) was found to be 19.0 kJ/mol (approximately 4.5 kcal/mol) researchgate.net.

Thermodynamic Studies

Thermodynamic parameters for the ionization of substituted phenols have been extensively studied. These studies provide a framework for understanding the stability and energy changes associated with reactions of Phenol, 2,6-dichloro-4-octyl-.

| Parameter | Definition | Predicted Value/Trend for Phenol, 2,6-dichloro-4-octyl- | Reference Compound Data |

| pKa | Acid dissociation constant | ~6.8 | pKa of 2,6-dichlorophenol is 6.78 wikipedia.org. The para-octyl group would have a very minor effect. |

| ΔG°ion | Gibbs free energy of ionization | Positive, indicating a non-spontaneous dissociation in the standard state. | For substituted phenols, ΔG° is linearly related to pKa. Studies on various phenols allow for robust estimation rsc.org. |

| ΔH°ion | Enthalpy of ionization | Positive (endothermic process). | For o-chlorophenol, ΔH° is 6.18 kcal/mol rsc.org. A similar value is expected. |

| ΔS°ion | Entropy of ionization | Negative. | Ionization creates order in the solvent shell, leading to a decrease in entropy. For o-chlorophenol, ΔS° is -17.5 cal/mol·K rsc.org. |

| O-H BDE | Bond Dissociation Enthalpy | Lower than phenol. | Hindered phenols act as antioxidants by donating the phenolic hydrogen. The resulting phenoxy radical is stabilized, lowering the O-H BDE and making H-atom abstraction more favorable vinatiorganics.compartinchem.com. |

Mechanistic Postulations and Experimental Verification of Reaction Pathways

Mechanistic Postulations

Electrophilic Aromatic Substitution : The mechanism would proceed through a standard arenium ion (sigma complex) intermediate. The attack of an electrophile (E⁺) at C3 would form a carbocation intermediate. The stability of this intermediate is reduced by the nearby electron-withdrawing chlorine atoms, explaining the low reactivity of the substrate. The final step is the deprotonation by a weak base to restore aromaticity.

Oxidation via H-Atom Abstraction : The primary step in antioxidant action or oxidation by mild oxidants is the abstraction of the phenolic hydrogen atom to form a resonance-stabilized phenoxy radical. This mechanism is well-established for hindered phenols vinatiorganics.comresearchgate.net. Subsequent steps involve radical-radical coupling or further oxidation to quinonoid structures.

O-Acylation : The reaction of the hydroxyl group with an acyl chloride or anhydride follows a nucleophilic acyl substitution mechanism. The phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The subsequent loss of the leaving group (e.g., chloride) yields the final phenyl ester product.

Experimental Verification

Should this compound be studied experimentally, the following methods could be used to verify the postulated mechanisms:

Kinetic Studies : Measuring reaction rates as a function of substrate and reagent concentrations would establish the reaction order. A Hammett plot, correlating reaction rates of a series of 4-substituted-2,6-dichlorophenols with the substituent's electronic parameter (σ), could elucidate the electronic demands of the transition state mdpi.com.

Kinetic Isotope Effect (KIE) : Replacing the phenolic proton with deuterium (O-D) would result in a primary KIE (kH/kD > 1) for reactions where O-H bond cleavage is the rate-determining step, such as in many oxidation reactions.

Spectroscopic Identification of Intermediates : Techniques like EPR (Electron Paramagnetic Resonance) spectroscopy could be used to directly detect and characterize the postulated phenoxy radical intermediate during oxidation. Low-temperature NMR could potentially be used to observe reaction intermediates in other transformations.

Product Analysis and Isomer Distribution : The rigorous identification of all reaction products using techniques like GC-MS, HPLC, and NMR spectroscopy is fundamental to deducing the reaction pathway and regioselectivity.

Computational Chemistry : Density Functional Theory (DFT) calculations could be employed to model the reaction pathways, calculate the energies of transition states and intermediates, and provide theoretical support for the proposed mechanisms.

Environmental Distribution, Transformation, and Fate Studies of Phenol, 2,6 Dichloro 4 Octyl

Occurrence and Partitioning in Environmental Compartments (Water, Soil, Air, Sediment)

The distribution of Phenol (B47542), 2,6-dichloro-4-octyl- in the environment is dictated by its moderate to low water solubility and its lipophilic nature, conferred by the octyl group and chlorine atoms. These properties suggest a strong tendency for the compound to partition from the aqueous phase into more organic-rich compartments like soil, sediment, and biota.

Water: The presence of Phenol, 2,6-dichloro-4-octyl- in water bodies would likely be at low concentrations due to its limited water solubility and high affinity for organic matter. Compounds like 4-tert-octylphenol (B29142), a structurally related alkylphenol, have been detected in wastewater effluents and surface waters, indicating that octylphenols can persist through conventional wastewater treatment processes. put.poznan.pl The concentration of chlorinated phenols in surface waters is generally low, often in the range of micrograms per liter, though higher levels can be found in areas impacted by industrial discharge. pjoes.com

Soil and Sediment: Due to its high hydrophobicity, Phenol, 2,6-dichloro-4-octyl- is expected to strongly adsorb to soil and sediment particles. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting the extent of this partitioning. While a measured Koc for this specific compound is not available, estimations based on its structure suggest a high value, indicating it would be largely immobile in soil and prone to accumulation in sediments. For instance, the estimated Koc for the structurally similar 2,6-dinitro-4-octylphenol (B12797242) is around 30,500, suggesting it is immobile in soil. nih.gov

Air: The volatility of Phenol, 2,6-dichloro-4-octyl- is expected to be low due to its relatively high molecular weight and the presence of a polar hydroxyl group. Therefore, its presence in the atmosphere is likely to be minimal, with partitioning to the atmosphere not being a significant environmental fate process. Any atmospheric presence would likely be associated with particulate matter rather than the gaseous phase.

The following table summarizes the expected partitioning behavior of Phenol, 2,6-dichloro-4-octyl- in various environmental compartments based on the properties of analogous compounds.

| Environmental Compartment | Expected Occurrence and Partitioning Behavior | Rationale based on Analogous Compounds |

| Water | Low concentrations in the water column; primarily partitioned to suspended solids. | Limited water solubility and high lipophilicity, similar to other octylphenols and chlorinated phenols. put.poznan.plpjoes.com |

| Soil | Strong adsorption to soil organic matter; low mobility. | High estimated Koc value, indicative of immobility, similar to other substituted phenols with large alkyl groups. nih.gov |

| Air | Low potential for atmospheric distribution; likely associated with particulate matter if present. | Low vapor pressure expected due to high molecular weight and polar functional group. |

| Sediment | Significant accumulation expected in sediments of aquatic systems. | High hydrophobicity leads to partitioning from water to sediment, a common fate for persistent organic pollutants. |

Photolytic and Hydrolytic Degradation Pathways under Environmental Conditions

The persistence of Phenol, 2,6-dichloro-4-octyl- in the environment is also influenced by its susceptibility to abiotic degradation processes such as photolysis and hydrolysis.

Photolytic Degradation: Chlorinated phenols are known to undergo photolysis in aqueous solutions when exposed to ultraviolet (UV) radiation from sunlight. This process typically involves the reductive dechlorination of the molecule, where chlorine atoms are replaced by hydroxyl groups. For example, the UV irradiation of 2-chlorophenol (B165306) can lead to the formation of catechol. tandfonline.com The photodegradation of more complex chlorinated phenols can result in a mixture of less-chlorinated phenols and other transformation products. The rate and extent of photolysis are dependent on factors such as water clarity, depth, and the presence of photosensitizing substances. For Phenol, 2,6-dichloro-4-octyl-, photolysis could be a relevant degradation pathway in sunlit surface waters, leading to the formation of mono-chlorinated octylphenols and eventually octylphenol (B599344) itself.

Hydrolytic Degradation: Hydrolysis is a chemical transformation process where a molecule reacts with water. For many organic compounds, this can be a significant degradation pathway. However, the carbon-chlorine bonds on an aromatic ring, such as in chlorinated phenols, are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for Phenol, 2,6-dichloro-4-octyl-.

The following table outlines the potential abiotic degradation pathways for Phenol, 2,6-dichloro-4-octyl-.

| Degradation Pathway | Likelihood and Expected Products | Rationale based on Analogous Compounds |

| Photolysis | A potentially significant pathway in surface waters, leading to reductive dechlorination. | Chlorinated phenols are known to undergo photodegradation in the presence of UV light. tandfonline.com |

| Hydrolysis | Unlikely to be a significant degradation pathway under normal environmental conditions. | Aryl-halide bonds are generally resistant to hydrolysis. |

Biodegradation Mechanisms by Microbial Communities in Aquatic and Terrestrial Ecosystems

Biodegradation by microbial communities is a crucial process for the removal of organic pollutants from the environment. The biodegradability of Phenol, 2,6-dichloro-4-octyl- will depend on the presence of microbial populations with the necessary enzymatic machinery and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of chlorinated phenols often proceeds through the action of oxygenase enzymes, which hydroxylate the aromatic ring to form chlorinated catechols. These intermediates can then undergo ring cleavage and further degradation. The presence of the long octyl chain in Phenol, 2,6-dichloro-4-octyl- adds another potential site for initial microbial attack, through oxidation of the alkyl chain. Studies on 4-tert-octylphenol have shown that biodegradation can be initiated by either hydroxylation of the phenolic ring or oxidation of the alkyl chain. researchgate.net The presence of two chlorine atoms may, however, increase the recalcitrance of the molecule to microbial degradation.

Anaerobic Biodegradation: In anaerobic environments, such as in sediments and some groundwater, the primary biodegradation pathway for chlorinated phenols is reductive dechlorination. In this process, the chlorine atoms are removed and replaced by hydrogen atoms, a process carried out by specific anaerobic bacteria. Studies on various monochlorophenols have shown that the position of the chlorine atom can significantly affect the rate of anaerobic degradation. tandfonline.comnih.gov For Phenol, 2,6-dichloro-4-octyl-, anaerobic biodegradation would likely proceed through the sequential removal of the chlorine atoms to form 4-octylphenol (B30498), which could then be further degraded.

The following table summarizes the potential biodegradation mechanisms for Phenol, 2,6-dichloro-4-octyl-.

| Condition | Potential Biodegradation Mechanism | Expected Intermediates | Rationale based on Analogous Compounds |

| Aerobic | Initial attack on the aromatic ring (hydroxylation) or the alkyl chain (oxidation). | Chlorinated catechols, hydroxylated octylphenols. | Common pathways for chlorinated phenols and alkylphenols. researchgate.netnih.gov |

| Anaerobic | Reductive dechlorination of the aromatic ring. | Mono-chlorinated octylphenols, 4-octylphenol. | Primary pathway for chlorinated phenols under anaerobic conditions. tandfonline.comnih.gov |

Bioaccumulation and Biotransformation Studies in Environmental Organisms (Non-Clinical Models)

The lipophilic nature of Phenol, 2,6-dichloro-4-octyl- suggests a high potential for bioaccumulation in aquatic and terrestrial organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment.

Biotransformation: Once accumulated, organisms may be able to biotransform Phenol, 2,6-dichloro-4-octyl- through metabolic processes. These biotransformation reactions are often detoxification mechanisms and can involve processes such as hydroxylation, oxidation, and conjugation with endogenous molecules to increase water solubility and facilitate excretion. The specific biotransformation pathways in environmental organisms are not known for this compound, but it is plausible that they would be similar to the microbial degradation pathways, involving modification of the alkyl chain and the aromatic ring.

The following table provides an overview of the expected bioaccumulation and biotransformation of Phenol, 2,6-dichloro-4-octyl-.

| Process | Expected Behavior | Rationale based on Analogous Compounds |

| Bioaccumulation | High potential for bioaccumulation in fatty tissues of organisms. | High expected log Kow and BCF values based on its lipophilic structure. service.gov.uk |

| Biotransformation | Likely to be metabolized through oxidation and conjugation reactions. | Common metabolic pathways for phenolic compounds in organisms. |

Assessment of Environmental Persistence and Mobility Potential

Based on its chemical structure and the behavior of analogous compounds, Phenol, 2,6-dichloro-4-octyl- can be assessed for its environmental persistence and mobility.

Persistence: The persistence of a chemical in the environment is determined by its resistance to degradation processes. The stability of the chlorinated aromatic ring to hydrolysis and the potential for slow biodegradation, particularly under anaerobic conditions, suggest that Phenol, 2,6-dichloro-4-octyl- could be a persistent environmental contaminant. Its strong partitioning to sediment can further enhance its persistence by reducing its bioavailability for degradation.

Mobility: The mobility of Phenol, 2,6-dichloro-4-octyl- in the environment is expected to be low. Its high affinity for organic matter in soil and sediment will significantly limit its transport in water. Therefore, it is not expected to be highly mobile in the subsurface and is unlikely to pose a significant threat to groundwater contamination through leaching.

The following table summarizes the assessment of the environmental persistence and mobility of Phenol, 2,6-dichloro-4-octyl-.

| Parameter | Assessment | Rationale |

| Persistence | Likely to be persistent, especially in anaerobic sediments. | Resistance to hydrolysis and potentially slow biodegradation rates. |

| Mobility | Low mobility in soil and aquatic systems. | Strong adsorption to organic matter, leading to high Koc values. nih.gov |

Analytical Methodologies for Detection and Quantification of Phenol, 2,6 Dichloro 4 Octyl in Complex Matrices

Chromatographic Techniques (GC-MS, LC-MS/MS) for Separation and Identification

Chromatographic techniques are the cornerstone for the analysis of Phenol (B47542), 2,6-dichloro-4-octyl-, providing the necessary separation from interfering matrix components. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly inferred methods for this purpose. thermofisher.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the volatility of phenolic compounds often necessitates a derivatization step to improve chromatographic performance and sensitivity. mdpi.comnih.govepa.gov Derivatizing agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr) can be used to convert the polar hydroxyl group into a less polar, more volatile silyl (B83357) or benzyl (B1604629) ether, respectively. free.frresearchgate.net This reduces peak tailing and enhances thermal stability. free.fr

Following separation on a capillary column (e.g., a low-polarity 5% diphenyl/95% dimethyl polysiloxane phase), the analyte enters the mass spectrometer. thermofisher.com Electron ionization (EI) is a common technique that fragments the molecule into a unique pattern, which serves as a chemical fingerprint for identification. nih.gov For enhanced sensitivity, especially in complex matrices, negative chemical ionization (NCI) can be employed, which is particularly effective for halogenated compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the advantage of analyzing thermally labile or less volatile compounds without derivatization. shimadzu.co.kreuropa.eushimadzu.com Reversed-phase liquid chromatography, using a C18 column, is typically employed to separate Phenol, 2,6-dichloro-4-octyl- from other sample components based on its hydrophobicity. oup.com The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). lcms.czanalis.com.my

After elution from the LC column, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative mode, which generates a deprotonated molecule [M-H]⁻. lcms.cznih.gov The tandem mass spectrometer then provides two stages of mass analysis. The first stage selects the precursor ion (the deprotonated molecule of the target compound), which is then fragmented. The second stage analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. nih.gov

Table 1: Postulated Chromatographic and Mass Spectrometric Parameters for Phenol, 2,6-dichloro-4-octyl- Analysis

| Parameter | GC-MS (with Derivatization) | LC-MS/MS |

|---|---|---|

| Column | Low-polarity fused silica (B1680970) capillary (e.g., TG-5SilMS, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Injection Mode | Splitless | Direct injection |

| Carrier/Mobile Phase | Helium (constant flow, ~1.5 mL/min) | Gradient of water and acetonitrile/methanol |

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) or MTBSTFA | Not typically required |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | Electrospray Ionization (ESI) or APCI, Negative Mode |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Dependent on derivative | ~273 (for [M-H]⁻ of C₁₄H₂₀Cl₂O) |

| Key Product Ions (m/z) | Fragment ions characteristic of the derivative | Hypothetical fragments from loss of Cl, HCl, or alkyl chain fragments |

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

While less specific than mass spectrometric methods, spectrophotometric and spectrofluorimetric techniques can be employed for the quantitative analysis of phenolic compounds, often as a screening tool. These methods are generally faster and less expensive than chromatography-based techniques.

Spectrophotometry: This technique relies on the principle that phenolic compounds absorb ultraviolet (UV) light. The presence of the benzene (B151609) ring, hydroxyl group, and chlorine atoms in Phenol, 2,6-dichloro-4-octyl- will result in a characteristic UV absorption spectrum. For quantitative analysis, a specific wavelength of maximum absorbance (λmax) is selected. However, the presence of other UV-absorbing compounds in a complex matrix can cause significant interference.

To enhance selectivity and sensitivity, colorimetric reactions can be used. A common method involves reacting the phenol with a chromogenic agent, such as 4-aminoantipyrine, in the presence of an oxidizing agent. nano-lab.com.tr This reaction produces a colored complex that can be measured in the visible region of the spectrum, reducing interference from many other compounds. nano-lab.com.tr The intensity of the color is proportional to the concentration of the phenolic compound. Studies on 2,6-dichlorophenol (B41786) have utilized such methods for its determination. rsc.orgtandfonline.com

Spectrofluorimetry: This method is generally more sensitive and selective than spectrophotometry. While phenol itself has native fluorescence, its quantum yield can be low. The introduction of substituents like chlorine and an octyl group can modify the fluorescence properties. For many phenolic compounds, derivatization with a fluorescent tag is necessary to achieve the low detection limits required for environmental monitoring. The resulting fluorescent derivative is excited at a specific wavelength, and the emitted light is measured at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the analyte's concentration.

Table 2: Potential Spectroscopic Methodologies for Phenol, 2,6-dichloro-4-octyl-

| Method | Principle | Potential Reagents | Detection Wavelength (nm) | Advantages/Disadvantages |

|---|---|---|---|---|

| UV Spectrophotometry | Direct measurement of UV absorbance by the phenolic ring. | None | ~280-290 (Hypothetical) | Simple, rapid; Prone to matrix interference. |

| Colorimetric Spectrophotometry | Formation of a colored product after reaction. | 4-aminoantipyrine, 2,6-dichlorophenol-indophenol (DCPIP) tandfonline.compaperpublications.org | Visible range (e.g., ~500-600) tandfonline.com | Improved selectivity over UV; May require distillation. nano-lab.com.tr |

| Spectrofluorimetry | Measurement of emitted light after excitation. | Fluorescent derivatizing agents | Excitation/Emission specific to the fluorophore | High sensitivity and selectivity; May require derivatization. |

Development and Validation of Sample Preparation Protocols for Environmental and Biological Samples (Non-Clinical)

Effective sample preparation is critical to isolate Phenol, 2,6-dichloro-4-octyl- from the matrix, concentrate it to detectable levels, and remove interfering substances. nih.govresearchgate.net The choice of method depends on the matrix (e.g., water, soil, sediment) and the required detection limits.

Liquid-Liquid Extraction (LLE): A traditional method where the sample (typically aqueous) is adjusted to an acidic pH to ensure the phenol is in its neutral, non-ionized form. epa.gov It is then extracted into a water-immiscible organic solvent like dichloromethane. ajol.info While effective, LLE is time-consuming and uses large volumes of hazardous solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and widely used technique that addresses many of the drawbacks of LLE. nih.gov For a hydrophobic compound like Phenol, 2,6-dichloro-4-octyl-, a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., polystyrene-divinylbenzene, PS-DVB) is highly effective. oup.comnih.gov The aqueous sample is passed through a cartridge packed with the sorbent, which retains the analyte. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent like methanol or acetone. analis.com.my This process both cleans up and concentrates the sample. On-line SPE systems can automate this process, coupling it directly to an LC system for high-throughput analysis. oup.com

Microextraction Techniques: These miniaturized techniques further reduce solvent consumption and sample volume.

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent (e.g., polydimethylsiloxane, PDMS) is exposed to the sample. The analyte partitions onto the fiber coating and is then thermally desorbed into a GC inlet or desorbed with a solvent for LC analysis.

Dispersive Liquid-Liquid Microextraction (DLLME): This involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov A cloudy solution forms, and the fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. Centrifugation separates the phases, and the extractant phase is collected for analysis. nih.gov

Table 3: Sample Preparation Protocols for Phenol, 2,6-dichloro-4-octyl- in Different Matrices

| Technique | Matrix | Principle | Typical Sorbents/Solvents | Key Advantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Soil/Sediment Extracts | Analyte partitions from a liquid sample onto a solid sorbent. | C18, Polystyrene-divinylbenzene (PS-DVB) nih.gov, Multiwalled Carbon Nanotubes (MWCNTs) acs.org | High recovery, good concentration factor, reduced solvent use. oup.comanalis.com.my |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Extraction with solvents at elevated temperature and pressure. | Acetone-hexane mixtures nih.gov | Fast, efficient for solid matrices. |

| Solid-Phase Microextraction (SPME) | Water | Analyte partitions into a coated fiber. | Polydimethylsiloxane (PDMS) | Solventless, simple, good for trace analysis. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Analyte partitions into a dispersed micro-volume of extraction solvent. | Chlorinated solvents (extractor), Methanol (disperser) | Rapid, high enrichment factor, low solvent use. nih.gov |

Methodological Advancements in Trace Level Detection and High-Throughput Screening

The demand for analyzing a large number of samples for potential endocrine-disrupting chemicals like Phenol, 2,6-dichloro-4-octyl- has driven significant methodological advancements.

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems, which operate at higher pressures and use columns packed with smaller particles (<2 µm), has significantly improved chromatographic performance. nih.gov This results in sharper peaks, better resolution, and much faster analysis times compared to conventional HPLC, which is crucial for high-throughput laboratories. besjournal.com

High-Resolution Mass Spectrometry (HRMS): While tandem quadrupole MS (MS/MS) is excellent for targeted analysis, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS offer the ability to perform untargeted screening. nih.govfrontiersin.org They provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, aiding in its identification without prior knowledge. frontiersin.org This is valuable for identifying transformation products or other related contaminants in a sample.

High-Throughput Screening (HTS): For assessing the biological activity of potential endocrine disruptors, HTS methods are invaluable. nih.govrsc.orgrsc.org These are often cell-based assays that use reporter genes to indicate whether a chemical binds to and activates a specific hormone receptor (e.g., the estrogen receptor). nih.govevotec.com While not providing a direct chemical concentration, these assays can rapidly screen thousands of chemicals to prioritize them for more detailed quantitative analysis. nih.govevotec.com The development of automated sample preparation, often in 96-well plate formats, coupled with rapid analytical techniques, facilitates this high-throughput approach. nih.gov

Table 4: Methodological Advancements and Their Impact

| Advancement | Description | Impact on Analysis of Phenol, 2,6-dichloro-4-octyl- |

|---|---|---|

| UHPLC-MS/MS | LC using columns with sub-2 µm particles at high pressures. nih.gov | Faster analysis times, increased sample throughput, and improved sensitivity. besjournal.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements (e.g., Q-TOF, Orbitrap). frontiersin.org | Enables untargeted screening and confident identification of the analyte and its transformation products. nih.gov |

| Automated On-Line SPE | Integration of sample extraction directly with the LC system. oup.com | Reduces manual labor, improves reproducibility, and increases throughput. |

| High-Throughput Screening (HTS) Bioassays | Cell-based assays to detect biological activity (e.g., endocrine disruption). nih.govrsc.org | Rapidly screens for potential biological effects, prioritizing samples for chemical analysis. rsc.orgevotec.com |

Quality Assurance and Quality Control in Analytical Measurements of Phenol, 2,6-dichloro-4-octyl-

A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure that analytical data are reliable, defensible, and of known quality. epa.gov This involves a series of procedures implemented throughout the analytical process, from sample collection to final data reporting.

Key QA/QC components include:

Method Blank: A sample of clean matrix (e.g., reagent water) that is processed and analyzed in the same manner as the field samples. epa.gov It is used to check for contamination introduced during the analytical procedure.

Calibration Standards: Solutions of the target analyte at known concentrations are used to create a calibration curve. epa.gov This curve is used to quantify the analyte in unknown samples. The calibration must be verified on an ongoing basis. epa.gov

Laboratory Control Sample (LCS): A clean matrix spiked with a known amount of the analyte. It is used to monitor the accuracy and performance of the entire analytical method.

Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of field samples to which a known amount of the analyte is added. They are analyzed to assess the effect of the sample matrix on the accuracy and precision of the method.

Surrogate Standards: Compounds that are chemically similar to the target analyte but not expected to be in the sample. They are added to every sample, blank, and standard before extraction to monitor the efficiency of the sample preparation and analysis for each individual sample. ncasi.org

Limits of Detection (LOD) and Quantification (LOQ): These are statistically determined minimum concentrations that can be reliably detected and quantified by the method. oup.comanalis.com.my They must be established for each matrix type.

Table 5: Key Quality Control Parameters and Typical Acceptance Criteria

| QC Parameter | Purpose | Frequency | Typical Acceptance Criteria |

|---|---|---|---|

| Method Blank | Assess laboratory contamination. | One per extraction batch (e.g., 20 samples). ncasi.org | Below the Limit of Quantification (LOQ). |

| Calibration Verification | Check instrument calibration stability. | At the beginning and end of each analytical run, and periodically within the run. | Within ±15-20% of the true value. |

| Laboratory Control Sample (LCS) | Monitor method accuracy. | One per extraction batch. | Recovery within 70-130% (method specific). |

| Matrix Spike (MS) Recovery | Assess matrix-specific accuracy. | One per extraction batch or 1 in 20 samples. | Recovery within 70-130% (matrix dependent). |

| Matrix Spike Duplicate (MSD) RPD | Assess matrix-specific precision. | One per extraction batch or 1 in 20 samples. | Relative Percent Difference (RPD) < 20-30%. |

| Surrogate Recovery | Monitor sample-specific method performance. | In every sample, blank, and standard. | Recovery within 70-130% (method specific). |

Biological Interactions and Mechanistic Insights of Phenol, 2,6 Dichloro 4 Octyl Non Clinical Focus

In Vitro Studies on Cellular Uptake and Subcellular Localization

Detailed experimental data on the specific cellular uptake and subcellular localization of Phenol (B47542), 2,6-dichloro-4-octyl- are not extensively available in the public domain. However, based on the physicochemical properties of structurally similar chlorinated phenols, some inferences can be drawn. The lipophilic nature of the octyl chain and the dichlorinated phenol ring suggests that the compound would likely traverse cellular membranes via passive diffusion. The degree of uptake would be influenced by the lipid composition of the cell membrane and the octanol-water partition coefficient of the compound.

Studies on other chlorinated phenols, such as 2,4-dichlorophenol (B122985), indicate rapid absorption across cellular membranes. industrialchemicals.gov.au Once inside the cell, Phenol, 2,6-dichloro-4-octyl- is likely to associate with lipid-rich structures such as the endoplasmic reticulum and mitochondria due to its hydrophobic characteristics. The precise subcellular distribution would require specific investigation using techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.

Investigation of Receptor Binding or Enzyme Inhibition Profiles (Mechanistic Studies, not clinical outcomes)

While specific receptor binding assays for Phenol, 2,6-dichloro-4-octyl- are not widely reported, research on analogous compounds provides some mechanistic insights. For instance, tetrachlorobisphenol A, which also contains a dichlorophenol moiety, has been shown to act as an agonist for estrogen receptor (ER) alpha and an antagonist for the androgen receptor (AR) and progesterone (B1679170) receptor (PR). nih.gov This suggests that dichlorinated phenolic structures can interact with nuclear hormone receptors, potentially disrupting endocrine signaling pathways.

In terms of enzyme inhibition, various phenolic compounds are known to interact with a range of enzymes. For example, some phenolic derivatives have been investigated for their potential to inhibit enzymes like cytochrome P450. drugbank.com The presence of the octyl group and chlorine atoms on the phenol ring of Phenol, 2,6-dichloro-4-octyl- would significantly influence its binding affinity and inhibitory potential towards specific enzymes. The bulky and lipophilic nature of the molecule could facilitate its entry into the active sites of certain enzymes, leading to competitive or non-competitive inhibition.

Modulatory Effects on Cellular Signaling Pathways (Excluding clinical human trial data)

The interaction of Phenol, 2,6-dichloro-4-octyl- with cellular components can be expected to modulate various signaling pathways. Based on studies of similar compounds, potential effects could include the activation or inhibition of pathways related to cellular stress, proliferation, and apoptosis. For example, some phenolic compounds have been shown to modulate pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade.

The structural similarity to other endocrine-disrupting chemicals suggests that Phenol, 2,6-dichloro-4-octyl- could interfere with hormone-regulated signaling. For instance, tetrachlorobisphenol A has been observed to impact thyroid hormone signaling pathways in vitro. nih.gov It is plausible that Phenol, 2,6-dichloro-4-octyl- could exert similar effects, although direct experimental evidence is lacking.

Interaction with Model Biological Macromolecules (e.g., proteins, DNA)

The chemical structure of Phenol, 2,6-dichloro-4-octyl- suggests potential for interaction with biological macromolecules like proteins and DNA. The phenolic hydroxyl group can participate in hydrogen bonding, while the aromatic ring can engage in π-stacking interactions with aromatic amino acid residues in proteins. The lipophilic octyl chain would favor interactions with hydrophobic pockets in proteins.

Regarding DNA, while direct covalent binding is less likely without metabolic activation, non-covalent interactions such as intercalation or groove binding are possibilities for some phenolic structures. researchgate.net Studies on other phenolic derivatives have explored their DNA interaction capabilities, often in the context of their potential antioxidant or pro-oxidant activities, which can lead to indirect DNA damage or protection. researchgate.net The specific nature and strength of the interaction of Phenol, 2,6-dichloro-4-octyl- with proteins and DNA would necessitate dedicated biophysical studies.

Comparative Studies of Structure-Activity Relationships in Model Biological Systems (Non-Clinical)

Structure-activity relationship (SAR) studies on related phenolic compounds have provided valuable insights into how chemical modifications influence biological activity. For phenolic esters, for instance, both the number of hydroxyl groups on the phenol ring and the length of the alkyl chain have been shown to significantly impact their growth-inhibitory effects on cell lines. uc.pt

Computational and Theoretical Chemical Studies of Phenol, 2,6 Dichloro 4 Octyl

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

No specific studies detailing quantum chemical calculations to determine the electronic structure (such as HOMO-LUMO energy gaps, molecular orbital distributions, or electrostatic potential maps) or the preferred molecular conformation of Phenol (B47542), 2,6-dichloro-4-octyl- were found.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

There is no available research that has employed molecular dynamics simulations to explore the conformational landscape of the octyl chain, the dynamics of the hydroxyl group, or the nature of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) for Phenol, 2,6-dichloro-4-octyl- in various environments.

Prediction of Spectroscopic Parameters via Computational Chemistry

No computational studies predicting spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for Phenol, 2,6-dichloro-4-octyl- could be located in the searched scientific literature.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Information regarding the theoretical prediction of chemical reactivity (using descriptors like Fukui functions or global reactivity indices) or the elucidation of reaction mechanisms involving Phenol, 2,6-dichloro-4-octyl- through computational methods is not available.

In Silico Modeling for Environmental Fate Prediction and Biological Interaction Potentials (Non-Clinical)

There are no published in silico models that specifically predict the environmental fate (e.g., degradation pathways, bioaccumulation potential) or non-clinical biological interaction potentials of Phenol, 2,6-dichloro-4-octyl-.

An article on the advanced materials science and applications of Phenol, 2,6-dichloro-4-octyl- and its derivatives cannot be generated at this time due to a lack of available scientific and technical literature on this specific compound within the requested contexts. Extensive searches have not yielded specific research findings, data, or publications related to its role in polymeric materials, functional coatings, or as a precursor for specialty chemicals and advanced materials.

The search results did not provide any specific information regarding:

Advanced Materials Science and Applications of Phenol, 2,6 Dichloro 4 Octyl Derivatives

Design and Synthesis of Derivatives for Specific Material Science Applications:No information was found on the design, synthesis, or application of any derivatives of Phenol (B47542), 2,6-dichloro-4-octyl- for material science purposes.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on Phenol, 2,6-dichloro-4-octyl-.

Future Research Directions and Emerging Paradigms for Phenol, 2,6 Dichloro 4 Octyl Studies

Integration of Artificial Intelligence and Machine Learning in Compound Research

Over the last decade, the use of AI and ML in clinical pharmacology and drug development has seen a significant increase. nih.govnih.gov These computational tools are adept at handling vast datasets, allowing researchers to build models that predict a compound's physicochemical properties, biological activity, and potential toxicity. nih.govgoogle.com For Phenol (B47542), 2,6-dichloro-4-octyl-, AI/ML models can be trained on data from structurally similar chlorinated phenols and alkylphenols to generate initial predictions. This in silico approach can help prioritize which experimental assays are most critical, thereby saving time and resources. nih.gov The FDA is actively encouraging dialogue on how AI/ML can be best utilized in the drug development process. fda.gov

Key applications for AI and ML in the study of this compound include:

Toxicity Prediction: Algorithms can analyze the structural features of Phenol, 2,6-dichloro-4-octyl- to predict its potential for adverse health effects, such as endocrine disruption, neurotoxicity, or carcinogenicity. mdpi.com

Property-Activity Relationship (QSAR) Modeling: Quantitative Structure-Activity Relationship models can forecast the biological activities of the compound, suggesting potential areas for therapeutic investigation or, conversely, for risk assessment.

Synthesis Route Optimization: AI can analyze known chemical reactions to propose novel and efficient synthesis pathways that may offer higher yields or improved safety profiles compared to traditional methods. roche.com

Table 1: Potential Applications of AI and ML in Phenol, 2,6-dichloro-4-octyl- Research

| Research Area | AI/ML Application | Potential Outcome |

| Toxicology | Predictive Toxicity Modeling | Early identification of potential hazards to human health and the environment. |

| Pharmacology | QSAR and Target Prediction | Hypothesis generation for potential biological targets and mechanisms of action. |

| Chemical Synthesis | Retrosynthesis Analysis | Design of efficient, safe, and sustainable manufacturing processes. |

| Data Analysis | High-Throughput Screening Analysis | Rapid interpretation of complex datasets from experimental assays. |

Exploration of Sustainable Synthesis and Green Chemistry Principles

Green chemistry is a foundational approach to chemical design and manufacturing that aims to reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Applying the 12 Principles of Green Chemistry to the synthesis of Phenol, 2,6-dichloro-4-octyl- is essential for ensuring that any future production is environmentally responsible. rsc.org

Traditional synthesis routes for chlorinated phenols can involve hazardous reagents and produce significant waste. orgsyn.orgchemicalbook.com A future research focus should be the development of a synthesis pathway for Phenol, 2,6-dichloro-4-octyl- that aligns with green chemistry principles.

Key principles to consider include:

Waste Prevention: Designing synthetic steps to minimize byproduct formation. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. yale.edu

Catalysis: Employing highly selective catalytic reagents in place of stoichiometric reagents to reduce waste and improve efficiency. acs.org

Design for Degradation: Designing the molecule so that it breaks down into innocuous products after its intended use, preventing persistence in the environment. acs.org

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to Synthesis of Phenol, 2,6-dichloro-4-octyl- |

| Prevention | Develop a process that generates minimal byproducts. |

| Atom Economy | Utilize reactions like cycloadditions or rearrangements that incorporate most atoms. |

| Less Hazardous Syntheses | Avoid highly toxic chlorinating agents in favor of safer alternatives. |

| Safer Solvents | Explore water-based or solvent-free reaction conditions. |

| Catalysis | Use a recyclable catalyst for the chlorination or alkylation steps. |

Nanotechnology and its Intersection with Phenol, 2,6-dichloro-4-octyl- Research

Nanotechnology, the manipulation of matter on a near-atomic scale, offers revolutionary tools for chemical and biological research. iberdrola.com Its intersection with the study of Phenol, 2,6-dichloro-4-octyl- could open up new avenues for understanding its behavior and for developing novel applications. The use of nanotechnology in medicine and environmental remediation is a rapidly growing field. nih.govresearchgate.net

Potential applications of nanotechnology in this context include:

Nanosensors: The development of highly sensitive and selective nanosensors could enable the detection of trace amounts of Phenol, 2,6-dichloro-4-octyl- in environmental samples (e.g., water, soil) or biological tissues. iberdrola.com

Nano-encapsulation for In Vitro/In Vivo Studies: Encapsulating the compound within biocompatible nanoparticles (e.g., liposomes, PLGA) could improve its solubility and allow for targeted delivery in toxicological or pharmacological studies. nih.govmdpi.com This ensures that researchers can study its effects on specific cell types or organs with greater precision.

Nanocatalysis: Nanoparticles often exhibit superior catalytic activity due to their high surface-area-to-volume ratio. Nanocatalysts could be designed to facilitate a more efficient and selective synthesis of Phenol, 2,6-dichloro-4-octyl- or, conversely, to aid in its environmental degradation. researchgate.net

Table 3: Nanotechnology Intersections with Phenol, 2,6-dichloro-4-octyl- Research

| Nanotechnology Application | Research Goal | Description |

| Nanosensors | Environmental Monitoring | Creating devices capable of real-time, on-site detection of the compound in various media. |

| Nano-delivery Systems | Toxicological/Pharmacological Testing | Using nanoparticles to control the release and targeting of the compound in experimental models. |

| Nanocatalysis | Synthesis & Degradation | Employing nanocatalysts to improve the efficiency of the compound's production or its breakdown into benign substances. |

Interdisciplinary Research Avenues for Comprehensive Understanding

A complete understanding of any chemical compound requires a multi-faceted approach that integrates knowledge from various scientific disciplines. Future research on Phenol, 2,6-dichloro-4-octyl- should be a collaborative effort between chemists, toxicologists, environmental scientists, and computational biologists. The "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health, provides a valuable framework for such interdisciplinary work. nih.gov

Key interdisciplinary avenues include:

Chemistry and Toxicology: Synthetic chemists can prepare pure samples and potential metabolites, which toxicologists can then use to conduct detailed studies on cellular and organismal effects.

Environmental Science and Analytical Chemistry: Environmental scientists can investigate the fate and transport of the compound in ecosystems, while analytical chemists develop the sensitive methods needed to quantify it in complex matrices like soil, water, and biota. miljodirektoratet.no

Computational Biology and Experimental Science: Computational experts can use AI/ML models to predict the compound's behavior, with these predictions then being validated or refined through targeted lab experiments, creating a powerful feedback loop. roche.com

Identification of Knowledge Gaps and Prioritization for Future Academic Investigations

The most significant knowledge gap for Phenol, 2,6-dichloro-4-octyl- is the scarcity of publicly available research data. Therefore, the initial priority for future academic investigations is to establish a foundational dataset covering its basic properties and potential hazards. Frameworks for prioritizing chemicals with uncertain exposure and toxicity data can provide a structured approach to filling these gaps. nih.govescholarship.org

The following areas should be prioritized for investigation:

Physicochemical Characterization: A comprehensive determination of fundamental properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) is essential for predicting environmental behavior.

Development of Analytical Standards: The synthesis and certification of a pure analytical standard are prerequisites for any quantitative research.

Initial Toxicity Screening: High-throughput in vitro assays should be employed to screen for various toxicological endpoints, including cytotoxicity, genotoxicity, and endocrine activity. Studies on related alkylphenols have shown detectable cytotoxic effects and interference with cellular processes. nih.gov